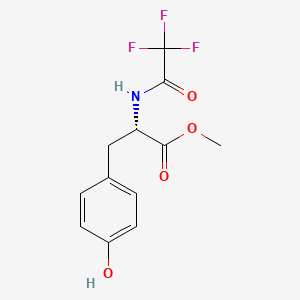

N-Trifluoroacetyl-L-tyrosine methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-20-10(18)9(16-11(19)12(13,14)15)6-7-2-4-8(17)5-3-7/h2-5,9,17H,6H2,1H3,(H,16,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUGHMMKNNBUQA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-54-2 | |

| Record name | N-Trifluoroacetyl-L-tyrosine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Trifluoroacetyl L Tyrosine Methyl Ester and Its Derivatives

Primary Synthetic Routes to N-Trifluoroacetyl-L-tyrosine Methyl Ester

The preparation of this compound typically involves a two-step sequence: esterification of the carboxylic acid of L-tyrosine and amidation of its amino group. The order of these steps can be varied, each offering distinct advantages and challenges.

The synthesis generally commences from the starting material, L-tyrosine. A common and efficient strategy involves the initial esterification of L-tyrosine to produce L-tyrosine methyl ester, which is then followed by the N-acylation step.

One established esterification protocol involves treating L-tyrosine with methanol (B129727) in the presence of thionyl chloride. google.com In a typical procedure, L-tyrosine is suspended in methanol and cooled, after which thionyl chloride is added slowly. google.com The reaction mixture is then heated to reflux to drive the esterification to completion. google.com This method yields the L-tyrosine methyl ester, usually as a hydrochloride salt, in high purity and yield (e.g., 97.2% yield and 99.3% HPLC purity). google.com

The subsequent amidation of the L-tyrosine methyl ester hydrochloride is performed to introduce the N-trifluoroacetyl group. google.com This sequence, where N-acylation follows esterification, is often preferred because it avoids potential side reactions associated with the free carboxylic acid during the acylation step. The acetylation of L-tyrosine methyl ester is considered a more convenient route compared to the esterification of a pre-acetylated tyrosine. The protection of the amino group prior to functionalizing the phenolic hydroxyl group is a necessary strategic consideration in the synthesis of derivatives.

Alternatively, concurrent esterification and N-acetylation of amino acids can be achieved using orthoesters like triethyl orthoacetate (TEOA), which can serve as a one-pot method under neutral conditions. nih.gov While this has been demonstrated for acetylation, similar principles could be explored for trifluoroacetylation, potentially streamlining the synthesis.

Trifluoroacetic anhydride (B1165640) is a commonly employed and highly effective reagent for the N-trifluoroacetylation of amino esters. google.com In the synthesis of this compound from its corresponding methyl ester hydrochloride, trifluoroacetic anhydride is added dropwise to a cooled solution of the amino ester in a suitable solvent like tetrahydrofuran (B95107) or dichloromethane (B109758). google.com

While trifluoroacetic anhydride is readily available and reactive, its high reactivity can sometimes be a disadvantage, potentially leading to undesired side reactions or cleavage of peptide bonds in more complex substrates. orgsyn.org Excess trifluoroacetic anhydride has also been noted to potentially cause racemization at asymmetric centers. orgsyn.org

Due to these considerations, other trifluoroacetylation reagents have been investigated. orgsyn.org Alternatives include S-ethyl trifluorothioacetate, which operates under weakly basic conditions, and phenyl trifluoroacetate (B77799), which functions under neutral conditions but may require elevated temperatures. orgsyn.org Another alternative is 1,1,1-trichloro-3,3,3-trifluoroacetone, which acylates amino groups under neutral and very mild conditions. orgsyn.org However, for direct and efficient acylation of L-tyrosine methyl ester, trifluoroacetic anhydride remains a primary choice due to its effectiveness and accessibility. google.comchemicalbook.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and the choice of base.

During the N-acylation with trifluoroacetic anhydride, the reaction is typically conducted in an ice-water bath at 0-5 °C, especially during the addition of the acylating agent, to control the exothermic reaction. google.com A base, such as pyridine, is added to neutralize the trifluoroacetic acid byproduct generated during the reaction. google.com After the initial addition, the reaction may be heated to reflux to ensure completion. google.com Following the reaction, a workup involving washing with water, filtration, and drying yields the final product. google.com By carefully controlling these conditions, yields as high as 96% with an HPLC purity of 99.2% have been reported. google.com

The choice of solvent can also influence the reaction's outcome. Solvents like tetrahydrofuran and dichloromethane have been used successfully for the acylation step. google.com The general strategy for yield enhancement often involves a systematic screening of different bases and solvents to identify the ideal combination for the specific substrate. researchgate.net For instance, reducing the amount of the acylating agent, such as using a molar ratio of L-tyrosine to acetic anhydride between 1:0.9 and 1:1.5 in acetylation, has been shown to minimize the formation of di-acylated impurities where the phenolic hydroxyl group is also acylated. google.com This principle is directly applicable to trifluoroacetylation to prevent the formation of O,N-bis(trifluoroacetyl) derivatives. google.comnih.gov

| Starting Material | Acylating Agent | Solvent | Base | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|---|---|

| L-tyrosine methyl ester hydrochloride | Trifluoroacetic anhydride | Tetrahydrofuran | Pyridine | 0-5 °C then reflux | 96% | Not Specified | google.com |

| L-tyrosine methyl ester hydrochloride | Trifluoroacetic anhydride | Dichloromethane | Not Specified | Not Specified | 93.6% | 99.2% | google.com |

Advanced Derivatization Strategies via this compound

This compound serves as a versatile intermediate for further chemical modifications, particularly at the phenolic hydroxyl group and the aromatic ring.

The phenolic hydroxyl group of the tyrosine moiety is a prime site for functionalization, most commonly through etherification reactions. A prominent method for achieving this is the Mitsunobu reaction. google.com This reaction allows for the etherification of the phenol (B47542) under mild conditions.

In a typical procedure, this compound is dissolved in a solvent like tetrahydrofuran or toluene (B28343), along with an alcohol (e.g., ethanol (B145695) or N-tert-butoxycarbonyl-ethanolamine) and triphenylphosphine (B44618). google.com The mixture is cooled, and an azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD), is added dropwise. google.com The reaction proceeds at room temperature, and its progress can be monitored by HPLC until a high conversion rate (e.g., 96-98%) of the starting material is achieved. google.com This approach successfully yields O-alkylated derivatives. google.com

Another strategy for modifying the phenolic hydroxyl group involves its reaction with polyhalogenated quinones, which leads to the formation of fluoroquinone-O-tyrosine conjugates through a nucleophilic substitution pathway under physiological conditions. nih.gov While this demonstrates the reactivity of the phenol, the Williamson ether synthesis (using a base and an alkyl halide) has also been explored for O-methylation of related N-acetyl tyrosine derivatives.

| Alcohol | Reagents | Solvent | Conversion Rate | Source |

|---|---|---|---|---|

| N-tert-butoxycarbonyl-ethanolamine | Triphenylphosphine, Di-tert-butyl azodicarboxylate (DBAD) | Tetrahydrofuran | 96% | google.com |

| N-tert-butoxycarbonyl-ethanolamine | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Toluene | 97% | google.com |

| Ethanol | Triphenylphosphine, Di-tert-butyl azodicarboxylate (DBAD) | Tetrahydrofuran | 98% | google.com |

The benzene (B151609) ring of the tyrosine residue is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. msu.edumasterorganicchemistry.com The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the hydroxyl group. msu.edu The N-trifluoroacetyl methyl ester group provides steric hindrance that may influence the regioselectivity of the substitution.

Common EAS reactions that can be applied to the tyrosine ring include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com

Nitration : This reaction typically uses a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the reactive nitronium ion (NO₂⁺). masterorganicchemistry.com For sensitive substrates like amino acid derivatives, milder conditions might be necessary. For example, nitration of a protected tryptophan derivative has been achieved using nitric acid in acetic anhydride or trifluoroacetic acid, which allows for regioselective control. nih.gov A similar approach could afford nitro-tyrosine derivatives.

Halogenation : The introduction of halogens (Cl, Br, I) onto the aromatic ring is another important modification. scienceforecastoa.com This usually requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) to activate the halogen. msu.edu

Trifluoromethylthiolation : A more advanced modification is the introduction of a trifluoromethylthio (SCF₃) group. This has been demonstrated on tyrosine derivatives using an electrophilic trifluoromethanesulfenamide reagent in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). nih.govacs.org This reaction enhances the hydrophobicity of the molecule and can be performed on N-protected tyrosine derivatives. nih.govacs.org

These substitution reactions open avenues to a wide array of novel this compound derivatives with tailored electronic and steric properties for further applications. The general mechanism for these reactions involves an initial attack of the aromatic ring's π-electrons on the electrophile to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Aromatic Ring Substitutions

Halogenation Reactions (e.g., Fluorination, Bromination)

Halogenation of the tyrosine ring is a critical method for creating derivatives with altered electronic properties and for introducing labels for analytical purposes.

Fluorination: The introduction of fluorine atoms can significantly impact a molecule's biological activity and metabolic stability. Direct fluorination of activated aromatic rings, such as the phenol in a tyrosine derivative, can be achieved using electrophilic fluorinating agents. For instance, fluorination of enantiomers of (E)-β-(fluoromethylene)-m-tyrosine has been accomplished using acetyl hypofluorite, yielding a mixture of 2-fluoro-, 6-fluoro-, and 2,6-difluoro derivatives. While this specific example is on a related compound, the principle applies to this compound. The reaction typically involves treating the protected amino acid with the fluorinating agent in a suitable solvent system, often a mixture of acetic acid and trifluoroacetic acid.

Table 1: Representative Electrophilic Fluorination

| Substrate Analogue | Reagent | Products | Reference |

|---|

Bromination: Bromination of the tyrosine ring typically occurs at the positions ortho to the hydroxyl group. A common method involves the reaction of a protected tyrosine derivative with bromine in a suitable solvent. For example, 4-O-methyl-L-tyrosine can be brominated by treating it with bromine in 98% formic acid at low temperatures (5-7 °C). ucla.edu This reaction proceeds via electrophilic aromatic substitution to yield 3-bromo-4-O-methyl-L-tyrosine. ucla.edu A similar approach can be applied to this compound, where the electron-donating hydroxyl group directs the incoming electrophile (Br+) to the ortho positions.

Table 2: Electrophilic Bromination of a Tyrosine Derivative

| Substrate | Reagent | Solvent | Product | Yield | Reference |

|---|

Nitration Procedures

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, which is a versatile functional group that can serve as a precursor for other functionalities or modulate the electronic character of the molecule. The nitration of protected amino acids requires careful control of reaction conditions to achieve regioselectivity and avoid side reactions.

A relevant procedure is the nitration of Nα-trifluoroacetyl-L-tryptophan methyl ester, which can be adapted for the tyrosine analogue. nih.gov The reaction typically involves treating the substrate with a nitrating agent, such as a mixture of nitric acid and a strong acid solvent like trifluoroacetic acid or acetic anhydride, at reduced temperatures (e.g., 0 °C to -2 °C). nih.gov The choice of solvent can influence the position of nitration. For instance, in the nitration of a doubly protected tryptophan derivative, using acetic anhydride as a solvent favored substitution at the 2-position, while using trifluoroacetic acid favored the 6-position. nih.gov For this compound, nitration is expected to occur ortho to the powerful activating hydroxyl group, yielding primarily 3-nitro-N-trifluoroacetyl-L-tyrosine methyl ester.

Table 3: Conditions for Regioselective Nitration of a Protected Amino Acid Analogue

| Substrate | Nitrating Agent | Solvent | Temperature | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | 70% HNO₃ | Acetic Anhydride | -2 °C | Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | 67% | nih.gov |

Trifluoromethylthiolation for Hydrophobicity Modulation

The introduction of a trifluoromethylthio (-SCF₃) group is a modern strategy to significantly increase the hydrophobicity of peptides and other bioactive molecules. nih.govacs.org This modification can enhance cell permeability and metabolic stability. The reaction can be performed on protected tyrosine derivatives using electrophilic trifluoromethylthiolating reagents.

An efficient method involves the Friedel-Crafts trifluoromethylthiolation using an electrophilic trifluoromethanesulfenamide reagent in the presence of a strong acid activator like trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·OEt₂). nih.govacs.org Research has shown that Fmoc-protected tyrosine derivatives can be successfully trifluoromethylthiolated on a gram scale with high yields (77–93%). acs.org The reaction introduces the -SCF₃ group onto the aromatic ring, yielding a highly hydrophobic building block for further synthetic applications. acs.org Given the similar activating nature of the phenolic hydroxyl group, this methodology is directly applicable to this compound.

Table 4: Trifluoromethylthiolation of Protected Amino Acids

| Substrate Type | Reagent | Activator | Key Finding | Reference |

|---|---|---|---|---|

| Fmoc-Trp-OEt | Electrophilic trifluoromethanesulfenamide | BF₃·OEt₂ | Effective for protected amino acid esters. | acs.org |

| Fmoc-Tyr derivatives | Electrophilic trifluoromethanesulfenamide | Acid (e.g., TfOH) | Gram-scale synthesis achieved in high yields (77-93%). | acs.org |

Maintenance and Assessment of Stereochemical Integrity During Synthesis

Preserving the L-configuration at the α-carbon is paramount during the synthesis and derivatization of this compound. Racemization can lead to a loss of biological specificity and complicates purification.

The stability of the chiral center is highly dependent on the reaction conditions. The N-trifluoroacetyl protecting group, being electron-withdrawing, increases the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to racemization. However, certain reaction types are less prone to this issue. For example, the esterification of an N-protected amino acid is generally considered a safe step with a low risk of racemization.

Conversely, conditions involving strong bases or highly reactive reagents pose a significant risk. The use of excess trifluoroacetic anhydride during the initial protection step has been reported to cause racemization of asymmetric centers. orgsyn.org Similarly, in related systems like the O-methylation of methyl-N-acetyl-L-tyrosinate, the use of a strong base like sodium methylate resulted in a high yield of the racemic product, likely due to the abstraction of the α-proton.

To mitigate this risk, milder reaction conditions are preferred. For instance, when performing subsequent reactions on the protected amino acid, avoiding strong bases and excessively high temperatures is crucial. The choice of reagents and protecting groups is also fundamental. Orthogonal protection strategies, where different protecting groups can be removed under specific conditions without affecting others, allow for complex syntheses while preserving the stereochemistry of all chiral centers. wikipedia.org For example, a reaction might be performed on the phenolic hydroxyl group while the amine and carboxyl groups remain protected, and these protecting groups are chosen specifically to be stable under the reaction conditions and removable without causing racemization. wikipedia.org The integrity of the final product is typically assessed using chiral chromatography (HPLC) or by measuring the optical rotation.

Applications of N Trifluoroacetyl L Tyrosine Methyl Ester As a Strategic Building Block

Role in Directed Peptide and Peptidomimetic Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. N-Trifluoroacetyl-L-tyrosine methyl ester plays a significant role in this context, primarily through the utility of the N-trifluoroacetyl (Tfa) group.

N-Terminal Protection in Solid-Phase and Solution-Phase Peptide Coupling

The trifluoroacetyl (Tfa) group, derived from trifluoroacetic acid, is an acyl-type protecting group for the α-amino group of amino acids. nih.gov Its application in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPS) has been documented, offering an alternative to more common protecting groups like Boc and Fmoc. nih.govnih.gov

In solid-phase peptide synthesis , the Tfa group has been explored for its stability under certain conditions and its specific cleavage methods. While not as commonly used as Fmoc or Boc, its orthogonality can be advantageous. nih.govacs.org For instance, the Tfa group is stable to the acidic conditions often used to cleave other protecting groups or the peptide from the resin. nih.gov However, a known side reaction in SPPS is the unintended trifluoroacetylation of the growing peptide chain, which can lead to termination. researchgate.netsnmjournals.orgpnas.orgnih.gov This can occur through various mechanisms, including the reaction of resin-bound amines with trifluoroacetoxymethyl groups generated during the synthesis process. snmjournals.orgnih.gov

In solution-phase peptide synthesis , the Tfa group has also been utilized. acs.orgosti.gov Its removal can be achieved under mild basic conditions, for example, using piperidine (B6355638) or sodium hydroxide, which makes it compatible with certain synthetic strategies. nih.gov However, the Tfa group is known to be susceptible to racemization during the activation step of peptide coupling and can potentially cause chain cleavage during alkaline hydrolysis, which has limited its widespread use. nih.gov Research has also shown that N-trifluoroacetyl-protected amino acid chlorides can be generated and used for coupling reactions with minimal racemization under controlled temperature and pH conditions. researchgate.net

The cleavage of the Tfa group is a critical step. While basic conditions are typically employed, methods using sodium borohydride (B1222165) in a mixed ethanol (B145695)/tetrahydrofuran (B95107) solvent system have also been developed, offering an orthogonal cleavage strategy. acs.org

Table 1: Comparison of Common N-Terminal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Characteristics |

| Benzyloxycarbonyl | Z | H₂/Pd, HBr/AcOH, Na/liquid NH₃ nih.gov | Stable, crystalline derivatives; resistant to racemization during activation. nih.gov |

| tert-Butoxycarbonyl | Boc | Anhydrous Trifluoroacetic Acid (TFA) nih.gov | Widely used; stable to catalytic hydrogenation and basic conditions. nih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Dilute piperidine or diethylamine (B46881) in DMF nih.gov | Cleaved under mild basic conditions; central to modern SPPS. nih.gov |

| Trifluoroacetyl | Tfa | Piperidine, NaOH, NaBH₄/THF/EtOH nih.govacs.org | Removed under mild basic conditions; potential for racemization and side reactions. nih.gov |

Incorporation into Unnatural Amino Acid Sequences

This compound is a valuable precursor for creating unnatural amino acids, which are subsequently incorporated into peptide sequences to enhance their properties. google.com The modification of peptides with unnatural amino acids can lead to increased stability, conformational rigidity, and resistance to enzymatic degradation. google.comacs.org

The synthesis of α,α-disubstituted amino acids, for example, can utilize precursors like this compound. These unnatural amino acids, when incorporated into a peptide backbone, introduce steric hindrance that can promote specific secondary structures, such as helices, and increase stability against proteases. google.com Furthermore, the ribosomal synthesis of peptides containing unnatural amino acids is an area of active research, where protected amino acids are essential for reprogramming the genetic code and enabling the synthesis of diverse peptide libraries. rsc.orgchemicalbook.com

Synthesis of Modified Peptide Scaffolds and Analogs

The ability to modify peptide structures is crucial for developing new therapeutic agents and research tools. This compound and its derivatives are instrumental in the synthesis of such modified peptide scaffolds and analogs. For example, the trifluoromethylthiolation of tyrosine derivatives, starting from protected precursors, allows for the introduction of the CF₃S group, which can significantly enhance the local hydrophobicity of peptides. acs.orguni.lunih.gov

This strategic modification can influence the peptide's interaction with biological targets. The resulting fluorinated building blocks, often protected with groups like Fmoc for compatibility with standard synthesis protocols, can then be used in SPPS to create analogs of biologically active peptides. uni.lunih.gov The synthesis of peptides containing fluorinated tyrosine analogs, such as 3,5-difluorotyrosine, has also been demonstrated to be a valuable tool for studying enzyme-substrate interactions, for instance, in profiling protein tyrosine phosphatases. nih.gov

Precursor for Advanced Molecular Probes and Research Tools

Beyond peptide synthesis, this compound is a key starting material for the creation of sophisticated molecules used in biomedical imaging and other research areas.

Synthesis of Radiopharmaceutical Precursors for Positron Emission Tomography (PET) Imaging Research

One of the most significant applications of this compound is in the synthesis of precursors for radiopharmaceuticals used in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in the body. Radiolabeled amino acids are particularly valuable as PET tracers for oncology, as their uptake can reflect the increased metabolic activity of tumor cells. snmjournals.orgnih.gov

This compound has been a key component in the synthesis of precursors for well-established PET tracers such as 6-[¹⁸F]Fluoro-L-m-tyrosine ([¹⁸F]FMT) and O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). snmjournals.orgnih.govpeptide.com

For the synthesis of [¹⁸F]FMT , a commonly used precursor is N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester. nih.govpeptide.com This compound allows for electrophilic fluorodestannylation with [¹⁸F]F₂ to introduce the fluorine-18 (B77423) radioisotope onto the aromatic ring. Subsequent hydrolysis then yields the final [¹⁸F]FMT product.

In the case of [¹⁸F]FET , various synthetic routes have been developed, some of which utilize derivatives of this compound. nih.govthermofisher.commdpi.comsolvay.com For example, prodrugs of [¹⁸F]FET, such as N-acetyl O-(2-[¹⁸F]fluoroethyl)-L-tyrosine, have been synthesized and evaluated. nih.gov These prodrugs are designed to be hydrolyzed in vivo to release the active [¹⁸F]FET tracer. The synthesis of these compounds often involves the nucleophilic fluorination of a suitable precursor followed by deprotection steps. nih.gov The development of automated synthesis modules has streamlined the production of these radiopharmaceuticals, making them more accessible for clinical research. nih.govmdpi.comsolvay.com

Table 2: Key PET Radiopharmaceutical Precursors Derived from Tyrosine

| Radiopharmaceutical | Precursor Example | Synthesis Strategy | Reference |

| 6-[¹⁸F]Fluoro-L-m-tyrosine ([¹⁸F]FMT) | N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester | Electrophilic fluorodestannylation | nih.govpeptide.com |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | Nucleophilic fluorination and deprotection | thermofisher.comsolvay.com |

| [¹⁸F]FET Prodrugs (e.g., AcFET) | N-acetyl O-(2-tosyloxyethyl)-L-tyrosine precursor | Nucleophilic fluorination and deprotection | nih.gov |

Contribution to the Development of Agrochemical Research Compounds

The introduction of fluorine atoms, and particularly the trifluoromethyl (CF₃) group, into organic molecules is a well-established strategy in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. researchoutreach.orgjst.go.jp The presence of fluorine can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity, metabolic stability, and bioavailability. nih.govrsc.org

While direct evidence of this compound being a primary building block in commercialized agrochemicals is not extensively documented in publicly available literature, its constituent parts—the trifluoroacetyl group and the amino acid scaffold—are relevant to agrochemical synthesis. Trifluoroacetic acid derivatives, such as trifluoroacetic acid methyl ester (TFAMe), are used as reagents in the synthesis of pharmaceuticals and agrochemicals. solvay.com The trifluoromethyl group is a common feature in many pesticides. jst.go.jpeag.com For instance, trifluoroacetonitrile, which can be synthesized from trifluoroacetamide, is an important intermediate for various pesticides containing a trifluoromethyl group. google.com

The use of amino acids as chiral building blocks for the synthesis of complex molecules is a common practice. Therefore, it is plausible that this compound, as a readily available, chiral, and fluorinated building block, could serve as a valuable starting material or intermediate in the discovery and development of new agrochemical compounds, even if such applications are not as widely reported as its use in peptide and radiopharmaceutical chemistry.

Versatility in Diversified Organic Synthesis

This compound is a strategically important building block in organic synthesis due to its unique combination of protecting groups. The trifluoroacetyl group provides robust protection for the amino function, while the methyl ester protects the carboxylic acid. This arrangement leaves the phenolic hydroxyl group of the tyrosine side chain available for selective modification, making the compound a versatile precursor for the synthesis of a wide array of more complex molecules and L-tyrosine derivatives. google.com

A significant application demonstrating the synthetic utility of this compound is its use in etherification reactions, particularly under Mitsunobu conditions. google.com This reaction allows for the formation of a carbon-oxygen bond by reacting the phenolic hydroxyl group with a variety of primary or secondary alcohols. The process typically involves the use of a phosphine, such as triphenylphosphine (B44618), and an azodicarboxylate, like di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD). google.com

Research findings have demonstrated high reaction conversion rates when this compound is subjected to Mitsunobu etherification with different alcohols. google.com The reactions are generally carried out in solvents like tetrahydrofuran (THF) or toluene (B28343) at controlled temperatures, starting from 0-5 °C during reagent addition and then proceeding at room temperature. google.com The high conversion rates underscore the efficiency and reliability of this method for diversifying the tyrosine scaffold. google.com

The following table summarizes the results of Mitsunobu etherification reactions using this compound as the starting material, showcasing its versatility in coupling with various alcohols.

Table 1: Mitsunobu Etherification of this compound with Various Alcohols

| Reactant Alcohol | Azodicarboxylate Reagent | Solvent | HPLC Conversion Rate (%) |

|---|---|---|---|

| N-tert-butoxycarbonyl-ethanolamine | Di-tert-butyl azodicarboxylate (DBAD) | Tetrahydrofuran | 96 |

| Ethanol | Di-tert-butyl azodicarboxylate (DBAD) | Tetrahydrofuran | 98 |

| 3-butyn-1-ol | Di-tert-butyl azodicarboxylate (DBAD) | Tetrahydrofuran | 97 |

| N-tert-butoxycarbonyl-ethanolamine | Diethyl azodicarboxylate (DEAD) | Toluene | 97 |

Data sourced from patent CN112920086A. google.com

The experimental procedure for these transformations typically involves dissolving this compound, the chosen alcohol, and triphenylphosphine in a suitable solvent such as tetrahydrofuran. google.com The mixture is cooled in an ice-water bath, followed by the dropwise addition of the azodicarboxylate reagent. google.com The reaction is then allowed to warm to room temperature and monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed, indicating a high conversion to the desired ether product. google.com This methodology facilitates the synthesis of derivatives like (S)-3-(4-[2-[[tert-butoxycarbonyl)amino]ethoxy]phenyl)-2-(2,2,2-trifluoroacetamido)propionic acid methyl ester from N-tert-butoxycarbonyl-ethanolamine. google.com

The ability to introduce diverse functional groups onto the phenolic ring through this reliable etherification highlights the value of this compound as a versatile intermediate for creating novel amino acid derivatives for various research applications, including peptide chemistry and medicinal chemistry. google.comnih.gov

Analytical and Methodological Advancements Utilizing N Trifluoroacetyl L Tyrosine Methyl Ester

Chromatographic Separation and Quantification Techniques

Derivatization is a critical step in the analysis of polar and non-volatile compounds like amino acids, modifying them to improve their volatility and chromatographic behavior for gas-phase analysis. sigmaaldrich.com The conversion of L-tyrosine to N-Trifluoroacetyl-L-tyrosine methyl ester is a prime example of such a strategy, enabling robust and sensitive analysis through various chromatographic methods.

The analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolic profiling, but it necessitates the conversion of these polar, zwitterionic molecules into volatile and thermally stable derivatives. nih.gov The preparation of N-trifluoroacetyl amino acid methyl esters is a well-established procedure for this purpose. researchgate.netscilit.com The process involves a two-step derivatization:

Esterification: The carboxyl group of tyrosine is converted to a methyl ester, typically by reaction with methanolic HCl. nih.gov

Acylation: The amino group is then acylated using trifluoroacetic anhydride (B1165640) (TFAA), which replaces the active hydrogens with a nonpolar trifluoroacetyl group. researchgate.net

This dual derivatization effectively masks the polar functional groups, significantly increasing the volatility of the amino acid and making it amenable to GC separation. sigmaaldrich.comresearchgate.net The resulting this compound, along with other similarly derivatized amino acids, can be effectively separated on a single chromatographic column. researchgate.net The mass spectrometer detector then allows for the identification and quantification of each compound based on its unique mass spectrum and retention time. This method facilitates comprehensive amino acid analysis from complex biological samples in approximately two hours. researchgate.net

Table 1: Derivatization Process for GC-MS Analysis This interactive table summarizes the two-step chemical modification of L-tyrosine.

| Step | Reaction | Reagent | Purpose |

|---|---|---|---|

| 1 | Esterification | Methanolic HCl | Converts the polar carboxyl group (-COOH) to a less polar methyl ester (-COOCH₃). |

The determination of the enantiomeric (D- and L-forms) composition of amino acids is crucial in many fields, from pharmacology to geochemistry. This compound is instrumental in these analyses through a technique known as enantioselective gas chromatography.

By using a GC column with a chiral stationary phase (CSP), it is possible to separate the enantiomers of derivatized amino acids. The chiral environment of the column interacts differently with the D- and L-enantiomers of the N-trifluoroacetyl amino acid methyl esters, leading to different retention times. This allows for the baseline separation and individual quantification of each enantiomer. This technique is essential for determining the chiral purity of L-tyrosine samples and for studying processes like amino acid racemization. The robust nature of the N-trifluoroacetyl methyl ester derivatives ensures they can withstand the GC conditions required for such separations. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis, often used for its ability to handle a large number of samples and quantify compounds at low concentrations in biological fluids. nih.gov While some modern HPLC methods can separate amino acids without derivatization, many high-sensitivity applications, especially those involving fluorescence or UV detection, rely on derivatization to enhance detectability. nih.govthermofisher.com

Although N-trifluoroacetyl methyl ester derivatives are most famously associated with GC-MS, the principle of derivatization is central to HPLC as well. researchgate.net For HPLC analysis, amino acids are often converted into derivatives that possess a chromophore or fluorophore. For instance, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used to create fluorescent derivatives for sensitive detection. nih.gov Research has also demonstrated the successful separation of tyrosine analogue enantiomers, such as metyrosine, via HPLC after esterification to their methyl ester form and subsequent derivatization with an isothiocyanate reagent. researchgate.net This underscores the versatility of the methyl ester form of tyrosine as an intermediate for creating various derivatives suitable for different chromatographic platforms, including HPLC.

Application as Analytical Standards and Isotopic Tracers

Beyond enabling chromatographic separation, this compound and its isotopically labeled analogues serve as critical tools for ensuring the accuracy of quantitative measurements and for elucidating complex metabolic pathways.

In quantitative metabolomics, accuracy is paramount. One of the most reliable methods for achieving precise quantification is isotope dilution mass spectrometry, which relies on the use of stable isotope-labeled internal standards. nih.gov Commercially available isotopically labeled L-tyrosine (e.g., containing ¹³C or ¹⁵N) can be subjected to the same derivatization process to yield labeled this compound. nih.govnih.gov

A known quantity of this labeled standard is spiked into a biological sample before sample preparation and analysis. nih.gov The labeled standard behaves chemically identically to the endogenous (unlabeled) analyte throughout the extraction, derivatization, and chromatographic separation steps. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, any sample loss or variation in derivatization yield or instrument response can be precisely corrected for. nih.govnih.gov This approach allows for the absolute and accurate quantification of tyrosine and other amino acids in complex matrices like blood plasma. nih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within metabolic networks. nih.govnih.gov This is often achieved by introducing a substrate labeled with a stable isotope (such as deuterium (B1214612), ¹³C, or ¹⁵N) into a biological system and tracing its path. nih.govnih.gov

For example, L-tyrosine labeled with deuterium (²H) can be introduced to cells or organisms. This labeled tyrosine is taken up and incorporated into various metabolic pathways. After a set period, metabolites are extracted, derivatized to their N-trifluoroacetyl methyl esters, and analyzed by GC-MS. nih.gov The mass spectrometer can distinguish between molecules that have incorporated the deuterium label and those that have not. By analyzing the mass isotopomer distributions in tyrosine and its downstream metabolites, researchers can construct a map of metabolic activity and calculate the rates of specific pathways. nih.gov The use of deuterated methyl esters, formed by using deuterated methanol (B129727) (CD₃OD) during the esterification step, is another strategy to create labeled standards for quantifying metabolic pools. nih.gov This application of this compound is fundamental to understanding cellular physiology in both health and disease. nih.gov

Table 2: Applications in Quantitative and Metabolic Analysis This interactive table outlines the roles of this compound in advanced analytical methods.

| Application | Methodology | Compound's Role | Outcome |

|---|---|---|---|

| Precise Quantification | Isotope Dilution Mass Spectrometry | An isotopically labeled version serves as an internal standard. | Corrects for analytical variability, enabling accurate and absolute quantification of L-tyrosine. nih.govnih.gov |

| Metabolic Flux Analysis | Stable Isotope Tracing | Derivatization of labeled L-tyrosine allows its fate to be tracked through metabolic pathways via GC-MS. | Provides quantitative data on the rates (fluxes) of biochemical reactions involving tyrosine. nih.govnih.gov |

Spectroscopic Characterization for Mechanistic and Structural Elucidation

The precise characterization of this compound is fundamental to its application in analytical methodologies. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for confirming the compound's structure, monitoring its synthesis, and elucidating its behavior in various analytical systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the molecular structure of a compound. osf.io It is instrumental in both monitoring the synthesis of this compound and confirming the identity and purity of the final product. The synthesis typically involves a two-step process: the esterification of L-tyrosine to form L-tyrosine methyl ester, followed by the N-trifluoroacetylation of the amino group. researchgate.net

¹H NMR and ¹³C NMR are used to track the progress of these reactions. For instance, during the initial esterification, the formation of the methyl ester can be observed by the appearance of a new singlet in the ¹H NMR spectrum around 3.7 ppm, corresponding to the protons of the -OCH₃ group. rsc.org The completion of the subsequent N-trifluoroacetylation step is monitored by observing the disappearance of the primary amine signal and a downfield shift of the alpha-proton (α-H) signal due to the electron-withdrawing effect of the trifluoroacetyl group.

Once the synthesis is complete, a full NMR analysis confirms the structure. The spectra are characterized by distinct signals corresponding to the aromatic protons of the tyrosine ring, the protons of the methylene (B1212753) (-CH₂-) and methine (-CH-) groups of the amino acid backbone, the methyl ester protons, and the carbons throughout the molecule. rsc.orgbmrb.io The electronegativity of the trifluoroacetyl group significantly influences the chemical shifts of nearby nuclei, providing clear evidence of successful derivatization. core.ac.uklibretexts.org

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) Note: Exact chemical shifts (δ) can vary based on solvent and concentration. The following are predicted values based on data for structurally similar compounds. rsc.orgbmrb.iolibretexts.orgoregonstate.eduwisc.edu

Mass Spectrometry for Fragmentation Analysis and Compound Identification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification and analysis of this compound. nih.govsigmaaldrich.com As a volatile derivative, this compound is well-suited for GC-MS analysis, which provides both retention time data for separation and a mass spectrum for identification. researchgate.net The electron ionization (EI) mass spectrum of the compound reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. researchgate.net

The fragmentation of N-trifluoroacetyl amino acid methyl esters is well-documented and follows predictable pathways. researchgate.netrsc.org The analysis begins with the identification of the molecular ion peak (M⁺), which corresponds to the intact molecule's mass. Subsequent fragmentation involves the cleavage of the ester and amide groups, as well as the tyrosine side chain.

Key fragmentation pathways for this compound include:

Loss of the methoxycarbonyl group (-•OCH₃ or -COOCH₃): This results in prominent ions at [M-31]⁺ or [M-59]⁺, respectively. This is a common fragmentation for methyl esters. miamioh.edu

Cleavage of the side chain: The most characteristic fragmentation for tyrosine derivatives is the cleavage of the bond between the α- and β-carbons, leading to the formation of a stable hydroxybenzyl cation or a related tropylium (B1234903) ion at m/z 107. This fragment is often the base peak in the spectrum due to its stability.

Loss of the trifluoroacetyl group: Cleavage can occur to lose the -COCF₃ group, leading to an ion at [M-97]⁺.

Other fragments: Other significant ions can arise from further fragmentation of these primary product ions, providing a complex but interpretable spectrum for definitive compound identification. researchgate.netresearchgate.net

Interactive Table 2: Characteristic Mass Fragments of this compound in EI-MS Note: The molecular weight of this compound is 291.07 g/mol .

Biochemical and Enzymatic Research Applications of N Trifluoroacetyl L Tyrosine Methyl Ester

Investigation of Enzyme-Substrate Interactions

The unique structure of N-Trifluoroacetyl-L-tyrosine methyl ester makes it a valuable tool for studying the kinetics and mechanisms of various enzymes, particularly hydrolases.

Kinetic Studies of Hydrolases (e.g., Carboxypeptidase A Activity)

While specific kinetic data for the hydrolysis of this compound by carboxypeptidase A is not extensively documented in publicly available literature, the principles of enzyme-substrate specificity allow for informed inferences. Carboxypeptidase A, a zinc-containing metalloexopeptidase, preferentially cleaves the C-terminal amino acid from peptides and esters, showing a strong preference for aromatic or bulky aliphatic side chains, such as that of tyrosine. The enzyme's active site includes a hydrophobic pocket (S1' subsite) that accommodates the C-terminal side chain of the substrate. proteopedia.org

The N-trifluoroacetyl group on the amino acid can influence the binding and turnover rate. The bulky and highly electronegative nature of the trifluoroacetyl group may affect the positioning of the substrate in the active site. Chemical modification studies on carboxypeptidase A have shown that modification of active site residues can differentially affect its peptidase and esterase activities. ias.ac.in For instance, modification of a tyrosine residue in the active site can abolish peptidase activity while leaving esterase activity intact. ias.ac.in

Kinetic studies with various N-acylated and esterified tyrosine derivatives provide a framework for understanding how this compound might behave as a substrate. The enzyme's activity is sensitive to the nature of the N-acyl group and the C-terminal ester. For example, studies with substrates like N-benzyloxycarbonyl-L-phenylalanyl-L-tyrosine have been crucial in elucidating the substrate specificity of carboxypeptidases. researchgate.net The hydrolysis of ester substrates by carboxypeptidase A is well-established, and the enzyme's mechanism is believed to involve the zinc ion polarizing the carbonyl group of the scissile bond. nih.gov

Table 1: Inferred Kinetic Parameters for Hydrolase Activity with Tyrosine Derivatives

| Substrate Type | Enzyme | Expected Km | Expected kcat | Rationale |

| N-Acyl-L-tyrosine ester | Carboxypeptidase A | Moderate | Moderate to High | The tyrosine side chain fits well into the S1' pocket. The ester linkage is readily hydrolyzed. The N-acyl group can influence binding affinity. |

| This compound | Carboxypeptidase A | Potentially Higher | Potentially Lower | The bulky trifluoroacetyl group might sterically hinder optimal binding, leading to a higher Km and a lower turnover rate (kcat). |

This table presents inferred parameters based on known enzyme specificity and the chemical properties of the modifications.

Evaluation in Enzyme-Catalyzed Derivatization Reactions

This compound serves as a model compound and a building block in various enzyme-catalyzed and chemically-catalyzed derivatization reactions, particularly in peptide synthesis. The trifluoroacetyl (TFA) group is a common protecting group for the α-amino group of amino acids during peptide synthesis. acs.orgorgsyn.orgwikipedia.org Its purpose is to prevent the amino group from participating in unwanted side reactions while the carboxyl group of another amino acid is activated and coupled.

The use of N-TFA-protected amino acid esters allows for the controlled, stepwise addition of amino acids to a growing peptide chain. While much of modern peptide synthesis is automated using solid-phase techniques with Fmoc or Boc protecting groups, the principles of using N-acylated amino acid esters are foundational. wikipedia.orgmdpi.com Lipases and proteases have been explored for the synthesis of N-acyl-amino acids, demonstrating the potential for enzymatic catalysis in these derivatization reactions. nih.govnih.gov

Furthermore, fluorinated amino acids and their derivatives are increasingly used to create novel peptides with enhanced properties. The incorporation of fluorine can increase hydrophobicity and metabolic stability. nih.govnumberanalytics.com Research into the trifluoromethylthiolation of tyrosine derivatives highlights the efforts to create novel amino acid building blocks for peptide chemistry. nih.govacs.org

Role in Modifying or Probing Protein Structures

The unique characteristics of this compound are also utilized in the analysis and modification of protein and peptide structures.

Analysis of Amino Acid Modification within Peptides and Proteins

A significant application of this compound is in the analytical derivatization of amino acids for gas chromatography-mass spectrometry (GC-MS). To analyze the amino acid composition of a protein, the protein is first hydrolyzed into its constituent amino acids. These amino acids are then chemically modified to increase their volatility for GC analysis. A common derivatization method involves the formation of N-trifluoroacetyl-n-butyl esters of the amino acids. acs.org In this context, this compound (or its n-butyl ester analogue) can serve as a standard for optimizing the derivatization and chromatographic conditions and for identifying the corresponding peak in the chromatogram of a protein hydrolysate. nih.govnih.govscilit.com

The trifluoroacetylation of the amino group and the esterification of the carboxyl group yield derivatives that are thermally stable and have distinct fragmentation patterns in mass spectrometry, allowing for their sensitive detection and quantification. nih.govscilit.com

Table 2: Gas Chromatography Data for N-Trifluoroacetyl Amino Acid Esters

| Amino Acid Derivative | Column Type | Retention Time (min) | Key Mass Spectral Fragment (m/z) |

| N-TFA-Alanine-n-butyl ester | SE-30 | ~5 | 140 |

| N-TFA-Glycine-n-butyl ester | SE-30 | ~4 | 126 |

| N,O-bis(TFA)-Tyrosine-n-butyl ester | SE-30 | ~18 | 443 (M+), 262 |

| N-TFA-Phenylalanine-n-butyl ester | SE-30 | ~12 | 192 |

Data is representative and can vary based on specific GC conditions. The table illustrates the utility of such derivatives in analytical separations.

Development of Modified Amino Acids for Biochemical Assays

Modified amino acids are instrumental in the development of novel biochemical assays. While direct applications of this compound in this area are not widely reported, the presence of the trifluoroacetyl group offers potential for developing specialized assays. The fluorine atoms provide a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) studies. mdpi.com

¹⁹F NMR is a powerful technique for studying protein structure and dynamics because there is no background ¹⁹F signal in biological systems. mdpi.com By incorporating a fluorinated amino acid like a derivative of N-Trifluoroacetyl-L-tyrosine into a peptide or protein, researchers can use ¹⁹F NMR to probe the local environment of that residue, including its interactions with other molecules. This can be applied to study enzyme-substrate binding, protein folding, and protein-protein interactions. mdpi.comnih.gov For instance, a peptide substrate containing a trifluoroacetylated tyrosine could be used in a competitive binding assay where the ¹⁹F NMR signal changes upon binding to an enzyme.

Studies on Tyrosine Metabolism and Analogue Activity

The metabolism of tyrosine and the activity of its analogues are critical areas of biochemical research. This compound can be considered a prodrug of L-tyrosine, as the ester and N-acyl groups are expected to be susceptible to hydrolysis by cellular esterases and acylases, respectively.

Studies on similar compounds, such as N-acetyl-L-tyrosine (NAT), have shown that they can serve as a source of tyrosine in vivo. nih.govnih.govcaldic.com NAT is used in parenteral nutrition solutions because of its higher solubility compared to free tyrosine. nih.govnih.govcaldic.com Upon administration, NAT is deacetylated to release tyrosine, which can then be utilized for protein synthesis and as a precursor for neurotransmitters like dopamine (B1211576) and norepinephrine. nih.govpatsnap.com

By analogy, this compound would likely be metabolized through the following pathway:

De-esterification: The methyl ester is hydrolyzed by esterases to yield N-Trifluoroacetyl-L-tyrosine.

De-acylation: The trifluoroacetyl group is removed by acylases to liberate free L-tyrosine.

The rate of these metabolic conversions would determine the bioavailability of tyrosine from this compound. The trifluoroacetyl group, being more sterically bulky and electron-withdrawing than an acetyl group, might be cleaved at a different rate by acylases. This makes this compound an interesting candidate for studies on the controlled release of tyrosine.

Furthermore, the introduction of fluorine can significantly alter the biological activity of molecules. numberanalytics.comnumberanalytics.com Therefore, this compound and its metabolites could be studied as tyrosine analogues to investigate their effects on tyrosine-dependent metabolic pathways. For example, they could be tested for their ability to compete with natural tyrosine for transport into cells or for binding to the active sites of enzymes like tyrosine hydroxylase.

Future Perspectives and Emerging Research Directions

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of N-trifluoroacetylated amino acid esters is a cornerstone for various applications, particularly in peptide chemistry and analytical derivatization. oup.comnih.gov Traditional methods often utilize trifluoroacetic anhydride (B1165640), a highly reactive reagent that can lead to undesirable side reactions and racemization. orgsyn.org Emerging research focuses on developing milder, more selective, and efficient synthetic routes.

One promising approach involves the use of alternative acylating agents. For instance, 1,1,1-trichloro-3,3,3-trifluoroacetone has been demonstrated as a reagent that trifluoroacetylates amino groups under neutral and mild conditions, avoiding the harshness of anhydrides. orgsyn.org Another method employs ethyl trifluoroacetate (B77799) for the trifluoroacetylation of amino acids and peptides. acs.org These alternative reagents aim to improve chemoselectivity, particularly when dealing with multifunctional amino acids like tyrosine, which possesses a reactive phenolic hydroxyl group in addition to its amino and carboxyl groups.

Strategies to enhance selectivity also include optimizing the protection-deprotection schemes. wikipedia.org For example, a method for synthesizing N-methylated amino acids involves the trifluoroacetylation of the amino group after benzyl (B1604629) protection of the carboxyl group. google.com This sequence allows for subsequent methylation and offers better deprotection selectivity at both the N-terminus and C-terminus. google.com Research into solid-phase synthesis methods is also gaining traction, aiming to streamline the process and minimize purification steps. nih.gov A recent patent describes a method for preparing derivatives of N-trifluoroacetyl-L-tyrosine methyl ester using a Mitsunobu reaction, achieving high conversion rates of 96-98% under controlled temperature conditions. google.com

The development of catalytic methods, such as palladium-catalyzed C(sp²)-H activation, represents a cutting-edge strategy for modifying the tyrosine ring itself, which could be integrated with N-trifluoroacetyl protection to create novel derivatives. researchgate.net These novel strategies are critical for producing highly pure this compound and its analogues with high yields and stereochemical integrity, which is essential for their use in sensitive applications like drug discovery and proteomics.

Table 1: Comparison of Synthetic Reagents for N-Trifluoroacetylation

| Reagent | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | Often used with an amine base or in an appropriate solvent | Readily available, inexpensive | Highly reactive, can cause side reactions (e.g., peptide bond cleavage), risk of racemization | oup.comorgsyn.org |

| Ethyl Trifluoroacetate | Used directly for trifluoroacetylation | Milder than anhydride | May require specific conditions for optimal reactivity | acs.org |

| 1,1,1-Trichloro-3,3,3-trifluoroacetone | Neutral and mild conditions | High selectivity, avoids harsh acidic byproducts | Less common than anhydride | orgsyn.org |

| Di-tert-butyl azodicarboxylate (Mitsunobu Reaction) | Used with triphenylphosphine (B44618) at 0-5°C, then room temperature | High conversion rates (96-98%) for derivatization | Requires stoichiometric reagents and purification | google.com |

Expansion of Applications in Chemical Biology Tool Development

The N-trifluoroacetyl group is more than just a protective moiety; its properties are being harnessed to develop sophisticated tools for chemical biology. This compound and similar derivatives serve as crucial building blocks in the synthesis of complex molecules designed to probe and manipulate biological systems.

A significant application lies in peptide and protein synthesis. The trifluoroacetyl (TFA) group is stable under acidic conditions, which makes it compatible with certain synthetic strategies where other common protecting groups like Boc would be cleaved. arkat-usa.orgresearchgate.net Recent advancements have utilized trifluoroacetic acid as a solvent to enhance native chemical ligation, a powerful technique for synthesizing large and challenging proteins, including membrane proteins. nih.gov This approach leverages the ability of TFA to dissolve virtually all peptides and prevent aggregation, opening new avenues for creating proteins that are inaccessible through recombinant methods. nih.gov

Furthermore, N-trifluoroacetylated amino acids are being incorporated into novel molecular frameworks. For example, they have been used as acyl donors in Friedel-Crafts reactions to synthesize chiral α-amino phenyl ketones, which are valuable precursors for various biologically active compounds. arkat-usa.orgresearchgate.net The stability and electron-withdrawing nature of the TFA group are key to the success of these reactions. arkat-usa.org

The modification of natural products with amino acid derivatives, including N-Trifluoroacetyl-L-tyrosine, is an emerging strategy to enhance their pharmacological properties. nih.gov Attaching amino acid moieties can improve water solubility and bioavailability, or modulate the biological activity of the parent compound. nih.gov Additionally, the development of "chimera" platforms, such as Phosphorylation-Inducing Chimeric Small Molecules (PHICS), represents a frontier in chemical biology. broadinstitute.orgnih.govbiorxiv.org While not directly using this compound, the principles of creating bifunctional molecules that bring an enzyme to a target protein could be expanded using the unique chemistry of TFA-protected amino acids to develop novel probes and therapeutic modalities. broadinstitute.orgnih.gov

Development of Advanced Analytical Platforms for Tyrosine Derivatives

The accurate detection and quantification of tyrosine and its derivatives are crucial in many fields, from clinical diagnostics to food science. This compound is particularly important for gas chromatography (GC) analysis, as the derivatization enhances volatility and thermal stability, allowing for the separation and quantification of amino acids. oup.com Research is focused on refining these analytical platforms for greater sensitivity, resolution, and throughput.

Advanced chromatographic techniques are at the forefront of this development. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are powerful tools for analyzing tyrosine derivatives. helixchrom.comrjptonline.org Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, allows for the separation of underivatized polar compounds like tyrosine and its neurotransmitter derivatives without the need for ion-pairing reagents. helixchrom.com For N-trifluoroacetylated derivatives, optimizing the stationary phase and mobile phase conditions in reversed-phase liquid chromatography (RPLC) can improve separation efficiency and compatibility with mass spectrometry. mdpi.com

Spectroscopic methods also play a vital role. Solid-state Nuclear Magnetic Resonance (NMR) has been used to study the molecular dynamics of tyrosine derivatives. Studies have shown that the trifluoroacetyl group significantly hinders motions like benzene (B151609) ring flipping compared to other derivatives, providing insights into its solid-state behavior. UV-Vis spectroscopy, particularly using second-derivative analysis, can help resolve overlapping absorption peaks of aromatic amino acids like tyrosine, offering information about the protein's tertiary structure. nih.gov

Capillary electrophoresis (CE) is another high-resolution technique being adapted for protein and peptide analysis. mdpi.com For complex samples, CE coupled with mass spectrometry offers high resolving power. Innovations in CE include the use of capillary coatings to prevent analyte adsorption and improve reproducibility, which is critical for the quantitative analysis of derivatized amino acids. mdpi.com

Table 2: Advanced Analytical Platforms for Tyrosine Derivatives

| Analytical Platform | Principle | Application for Tyrosine Derivatives | Advantages | Citations |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of N-trifluoroacetyl methyl esters of amino acids. | High resolution and sensitivity for volatile analytes. | oup.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by two stages of mass analysis. | Quantification of tyrosine kinase inhibitors and other derivatives in complex matrices. | High selectivity and sensitivity, applicable to a wide range of compounds. | rjptonline.org |

| Mixed-Mode HPLC | Utilizes multiple retention mechanisms (e.g., reversed-phase and ion-exchange). | Separation of polar, underivatized amino acids and neurotransmitters. | Enhanced retention and separation of polar analytes without ion-pairing. | helixchrom.com |

| Solid-State NMR (ssNMR) | Measures NMR spectra of solid samples. | Studying molecular motion and structure of solid tyrosine derivatives. | Provides detailed information on dynamics and intermolecular interactions in the solid state. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a narrow capillary. | High-resolution separation of proteins, peptides, and their modified forms. | High efficiency, minimal sample consumption. | mdpi.com |

Potential Roles in Proteomics and Systems Biology Methodologies

In the era of large-scale biological analysis, this compound and the chemical principles it embodies have significant potential to contribute to proteomics and systems biology. These fields aim to understand the complex interplay of proteins and other molecules within a biological system, often requiring sophisticated chemical tools and analytical workflows.

The trifluoroacetyl group can be used as a chemical tag in proteomic studies. Its unique mass and isotopic signature can aid in the identification and quantification of peptides in mass spectrometry-based proteomics. The derivatization of primary amines with the TFA group can be used to block these sites, allowing other modifications to be studied selectively. This is particularly relevant in the study of post-translational modifications (PTMs). For instance, in studies of protein nitration, a PTM linked to various diseases, other amine groups are often blocked to allow for the specific enrichment and analysis of nitrated tyrosine residues. nih.gov While acetylation is commonly used, the principles could be adapted using trifluoroacetylation to develop new workflows.

Chemical proteomics relies on probes to capture and identify specific classes of proteins. The development of synthetic probes to study novel PTMs, such as the conversion of 3-nitrotyrosine (B3424624) to 3-aminotyrosine, highlights the need for versatile chemical handles. nih.govacs.org The reactivity and unique properties of the trifluoroacetyl group could be incorporated into such probes. For example, its use in fatty acid reporters for studying protein acylation demonstrates how chemical modifications can enable the enrichment and identification of specific protein subsets from complex cell lysates. nih.gov

Furthermore, stable isotope analysis of amino acids (δ²H_AA) is an emerging technique in ecology and biochemistry. frontiersin.org The derivatization of amino acids, including trifluoroacetylation, is a necessary step to make them amenable to analysis, but it also introduces non-biological isotopes. frontiersin.org Refining these derivatization and correction methods is crucial for accurately interpreting the biological signals contained within the amino acids, which can provide insights into metabolic pathways and nutrient sources on a systems level. The chemical stability and well-defined composition of this compound make it an excellent standard for calibrating such analytical methods.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-Trifluoroacetyl-L-tyrosine methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves trifluoroacetylation of L-tyrosine followed by esterification. To optimize yield, statistical methods like the Taguchi experimental design can systematically evaluate parameters such as catalyst concentration (e.g., NaOH), reaction temperature, and molar ratios. For example, studies on analogous methyl esters show catalyst concentration has the highest impact (77.6% contribution), with optimal conditions at 1.5 wt% catalyst and 60°C .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze spin-lattice relaxation times and molecular motions. Proton NMR can identify hindered rotations (e.g., methyl groups) and aromatic ring dynamics. Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation with MSTFA) enhances detection sensitivity for trace impurities .

Q. What safety precautions are critical during synthesis involving trifluoroacetyl groups?

- Methodological Answer : Hazard analysis must address reactive intermediates like trifluoroacetyl chloride, which releases toxic fumes. Use fume hoods, inert atmospheres, and personal protective equipment (PPE). Protocols from trifluoromethylthiolation studies recommend rigorous risk assessments, especially for exothermic steps and volatile byproducts .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence molecular dynamics in solid-state NMR studies?

- Methodological Answer : The trifluoroacetyl group significantly hinders molecular motions compared to acetyl or carbobenzyloxy derivatives. In solid-state NMR, TFAc-Tyroet exhibits restricted benzene ring flipping and molecular tumbling due to steric and electronic effects, altering spin-lattice relaxation mechanisms. This contrasts with Ac-Tyroet, where ring flipping dominates at higher temperatures .

Q. Why does this compound fail to form supercooled liquids with amino acid amides, and what are the implications for enzymatic synthesis?

- Methodological Answer : The hindered tumbling motion of TFAc-Tyroet prevents the formation of supercooled liquid mixtures with L-leucinamide, unlike Ac-Tyroet or CBZ-Tyroet. This limits solvent-free enzymatic peptide synthesis, as supercooled liquids are required for transesterification catalysis. Alternative derivatives or plasticizers may be needed to enable reactivity .

Q. What statistical approaches are effective for resolving contradictions in yield data during process optimization?

- Methodological Answer : Analysis of variance (ANOVA) combined with Taguchi orthogonal arrays can isolate parameter contributions and interactions. For methyl ester synthesis, ANOVA revealed catalyst concentration as the dominant factor (p < 0.05), resolving discrepancies in yield trends caused by confounding variables like reaction temperature .

Q. How can derivatization strategies enhance analytical detection of this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.